molecular formula C18H12N2O4 B8125388 2,2'-(1,4-Phenylene)dinicotinic Acid

2,2'-(1,4-Phenylene)dinicotinic Acid

Cat. No.: B8125388
M. Wt: 320.3 g/mol
InChI Key: RCDYXBGXJQPVBC-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)dinicotinic Acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of two nicotinic acid moieties connected through a 1,4-phenylene linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)dinicotinic Acid typically involves the reaction of 1,4-dicyanobenzene with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating to facilitate the reaction . The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 2,2’-(1,4-Phenylene)dinicotinic Acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1,4-Phenylene)dinicotinic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2’-(1,4-Phenylene)dinicotinic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)dinicotinic Acid involves its interaction with specific molecular targets, such as metal ions in coordination chemistry. The compound’s ability to form stable complexes with metals is attributed to the presence of carboxylate groups that act as binding sites. In biological systems, its activity may be related to its ability to modulate enzyme functions or interact with cellular receptors, although detailed pathways are still under investigation .

Comparison with Similar Compounds

  • 2,2’-(1,2-Phenylene)dinicotinic Acid
  • 2,2’-(1,3-Phenylene)dinicotinic Acid
  • 2,2’-(2,4,6-Trimethyl-1,3-Phenylene)dinicotinic Acid

Comparison: 2,2’-(1,4-Phenylene)dinicotinic Acid is unique due to its 1,4-phenylene linker, which provides distinct spatial orientation and electronic properties compared to its isomers with 1,2- or 1,3-phenylene linkers. This structural difference influences its reactivity and coordination behavior, making it particularly suitable for specific applications in material science and coordination chemistry .

Properties

IUPAC Name

2-[4-(3-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-3-1-9-19-15(13)11-5-7-12(8-6-11)16-14(18(23)24)4-2-10-20-16/h1-10H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYXBGXJQPVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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